molecular formula C6H6ClNO2S B564013 4-Chlorobenzene-d4-sulfonamide CAS No. 544686-14-8

4-Chlorobenzene-d4-sulfonamide

Cat. No. B564013
CAS RN: 544686-14-8
M. Wt: 195.653
InChI Key: HHHDJHHNEURCNV-RHQRLBAQSA-N
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Description

4-Chlorobenzene-d4-sulfonamide is a compound with the molecular formula C6H2D2ClNO2S and a molecular weight of 195.66 . It is categorized under anticonvulsants/anti-epileptics and is used in proteomics research .


Molecular Structure Analysis

The molecular structure of 4-Chlorobenzene-d4-sulfonamide is represented by the formula C6H2D2ClNO2S . This indicates that the compound contains carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms.

Scientific Research Applications

Pharmaceutical Toxicology

4-Chlorobenzene-d4-sulfonamide is used in pharmaceutical toxicology . It is a certified reference material for highly accurate and reliable data analysis .

Anticonvulsants / Anti-epileptics

This compound is categorized under anticonvulsants/anti-epileptics . Anticonvulsants are drugs used primarily to treat people who have epilepsy. The primary goal of these drugs is to prevent seizures.

Antibacterial

Sulfonamides, which include 4-Chlorobenzene-d4-sulfonamide, have shown a wide range of biological activities, including antibacterial effects .

Antiviral

Sulfonamides are also known for their antiviral properties . This makes them valuable in the research and treatment of various viral infections.

Diuretic

Sulfonamides have diuretic effects . Diuretics help the body get rid of excess fluid, mainly water and sodium.

Hypoglycemic

Sulfonamides can have hypoglycemic effects , which means they can lower blood sugar levels. This makes them potentially useful in the treatment of diabetes.

Anti-inflammatory

Sulfonamides have anti-inflammatory properties . They can be used to reduce inflammation and swelling in various conditions.

Anticancer

Sulfonamides have shown anticancer properties . They are being researched for their potential use in the treatment of various types of cancer.

Mechanism of Action

Target of Action

4-Chlorobenzene-d4-sulfonamide, like other sulfonamides, primarily targets bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and replication .

Mode of Action

4-Chlorobenzene-d4-sulfonamide acts as a competitive inhibitor of dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . The compound’s structural similarity to PABA allows it to bind to the enzyme’s active site, preventing PABA from binding and thus inhibiting the synthesis of folic acid . This results in the inability of bacteria to replicate, thereby inhibiting their growth .

Biochemical Pathways

The primary biochemical pathway affected by 4-Chlorobenzene-d4-sulfonamide is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, the compound disrupts the production of folic acid, a vital cofactor for enzymes involved in the synthesis of nucleic acids and amino acids . This disruption affects the downstream effects of these pathways, including DNA replication, transcription, and protein synthesis, ultimately leading to bacterial growth inhibition .

Pharmacokinetics

They are distributed throughout the body and are metabolized mainly by the liver . Excretion occurs through the kidneys . These properties impact the bioavailability of the compound, influencing its therapeutic effectiveness .

Result of Action

The primary molecular effect of 4-Chlorobenzene-d4-sulfonamide’s action is the inhibition of folic acid synthesis, leading to a decrease in the availability of essential cofactors for nucleic acid and protein synthesis . On a cellular level, this results in the inhibition of bacterial growth and replication .

Action Environment

The action, efficacy, and stability of 4-Chlorobenzene-d4-sulfonamide can be influenced by various environmental factors. For instance, the presence of pus can inhibit the antibacterial action of sulfonamides . Additionally, the compound’s stability and efficacy can be affected by factors such as pH, temperature, and the presence of other substances in the environment.

properties

IUPAC Name

4-chloro-2,3,5,6-tetradeuteriobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H2,8,9,10)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHDJHHNEURCNV-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1S(=O)(=O)N)[2H])[2H])Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675749
Record name 4-Chloro(~2~H_4_)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

544686-14-8
Record name 4-Chloro(~2~H_4_)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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